molecular formula C8H7BrFNO2 B1321023 methyl N-(4-bromo-3-fluorophenyl)carbamate CAS No. 396076-65-6

methyl N-(4-bromo-3-fluorophenyl)carbamate

Cat. No. B1321023
M. Wt: 248.05 g/mol
InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a chemical compound with the molecular formula C8H7BrFNO2 . It has an average mass of 248.049 Da and a monoisotopic mass of 246.964417 Da . The systematic name for this compound is Methyl (4-bromo-3-fluorophenyl)carbamate .


Molecular Structure Analysis

The molecular structure of methyl N-(4-bromo-3-fluorophenyl)carbamate can be represented by the SMILES notation: COC(=O)Nc1ccc(c(c1)F)Br . The InChI representation is: InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 230.5±30.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.7±3.0 kJ/mol . The flash point is 93.2±24.6 °C . The index of refraction is 1.584 . The molar refractivity is 50.0±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Pharmacological Characterization

Methyl N-(4-bromo-3-fluorophenyl)carbamate has been involved in the synthesis and pharmacological characterization of certain compounds. For example, it played a role in the creation of N-substituted 3-(4-fluorophenyl)tropane derivatives, which displayed binding characteristics similar to cocaine and had a higher affinity at cocaine recognition sites. This research provides insights into the development of high-affinity ligands for the cocaine receptor (Milius, Saha, Madras, & Neumeyer, 1991).

Analytical Chemistry and Detection Techniques

In analytical chemistry, the compound has been used in a high-performance liquid chromatographic (HPLC) technique for the determination of carbamate insecticides. The technique involves separation on specific bonded packing with a gradient mobile phase and detection at nanogram levels using a fluorescence detector. This application highlights its role in the selective and sensitive analysis of carbamate insecticides (Krause, 1979).

Chiral Stationary Phases in Chromatography

Methyl N-(4-bromo-3-fluorophenyl)carbamate derivatives have been used to create chiral stationary phases for HPLC. These derivatives demonstrated excellent chiral recognition abilities and were effective in resolving some racemates better than other phenylcarbamate derivatives (Chankvetadze et al., 1997).

Fungal Resistance in Wood Preservation

Studies have shown that methyl fluorophenyl carbamates, including those with bromo and fluoro substituents, can enhance the fungal resistance of wood. Their effectiveness as wood preservatives was noted to increase with the number of fluorine substitutions on the phenyl ring. This finding is significant in the field of wood preservation and protection against fungal attacks (Chen, Rowell, & Ellis, 1990).

Antipathogenic and Antimicrobial Properties

Research has identified the antipathogenic and antimicrobial properties of compounds containing elements similar to methyl N-(4-bromo-3-fluorophenyl)carbamate. These compounds, including various fluorophenyl derivatives, exhibited significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This aspect has potential implications for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antinociceptive Activities

Some derivatives of methyl N-(4-bromo-3-fluorophenyl)carbamate have shown antinociceptive activities in studies. These activities were observed in various tests like the formalin and hot plate tests in mice, indicating their potential therapeutic applications in pain management (Masocha, Kombian, & Edafiogho, 2016).

Environmental Impact and Safety

In the context of environmental safety, studies have found that certain fluorophenyl carbamates, similar to methyl N-(4-bromo-3-fluorophenyl)carbamate, exhibit lower environmental impacts and reduced toxicity to non-target organisms compared to other chemical controls. This characteristic is crucial in the development of safer nematicides and pesticides (Kearn, Ludlow, Dillon, O’Connor, & Holden-Dye, 2014).

properties

IUPAC Name

methyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFMIYZLHXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-bromo-3-fluorophenyl)carbamate

Synthesis routes and methods I

Procedure details

The title compound, m.p. 121-122° C., was prepared in accordance with the general method of example 81a) from 4-bromo-3-fluoroaniline and methyl chloroformate.
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Synthesis routes and methods II

Procedure details

To 33.3 g (0.3 mol) 3-fluoroaniline in 160 ml CH2Cl2 were added 450 ml of a 0.7 M aqueous NaHCO3-solution. The resulting mixture was treated dropwise with 34.6 ml (0.41 mol) methylchloroformate within a period of 20 min. After stirring overnight the layers were separated and the organic layer was washed with saturated aqueous NaCl and dried with MgSO4. After evaporation of ca.60% of the solvent, 600 ml of hexane were added, whereby (3-Fluoro-phenyl)-carbamic acid methyl ester precipitated as a colorless solid that was filtered off and dried i.v (41 g (81%)). The solid was dissolved in 600 ml acetonitrile and treated subsequently with 50 g (0.28 mmol) N-bromosuccinimide and 2.13 ml (0.024 mol) trifluormethane sulfonic acid. After stirring at room temperature during 12 hours ca 50% of the solvent were evaporated, the resulting mixture diluted with 1000 ml EtOAc, and washed subsequently with saturated aqueous NaHCO3 and saturated aqueous NaCl. Drying of the combined organic layers with MgSO4, evaporation of the solvent, and column chromatography on silica gel with hexane/EtOAc 8:1 and then 2:1 gave 39 g (64%) (4-Bromo-3-fluoro-phenyl)-carbamic acid methyl ester as a colorless solid, that was dissolved in 390 ml acetonitrile, treated subsequently with 39 g (0.172 mol) N-iodosuccinimide and 1.4 ml (0.016 mol) trifluormethanesulfonic acid at 0° C. and left to stirr at room temperature during 10 hours. Cooling the reaction mixture to 0° C. led to precipitation of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester as colorless crystals that were filtered off and dried (26.7g, 44%). Dilution of the filtrate with 600 ml hexane followed by subsequent washing with saturated aqueous NaHCO3 and 0.5M aqueous NaS2O3, drying of the organic layer with MgSO4, evaporation of the solvent, and recrystallization of the residue in acetonitrile gave an additional 6.3 g (12%) of (4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester (total: 33 g, 56%), MS: 373 (M, 1Br).
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